molecular formula C23H21FN2O4 B11495447 1-(2-fluorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(2-fluorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11495447
M. Wt: 408.4 g/mol
InChI Key: JRNVWWZILALKAE-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of octahydroquinoline derivatives. This compound is characterized by the presence of fluorophenyl and nitrophenyl groups attached to an octahydroquinoline core, which is further substituted with dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Octahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of Substituents: The fluorophenyl and nitrophenyl groups can be introduced through nucleophilic aromatic substitution reactions. The dimethyl groups are typically added via alkylation reactions using appropriate alkyl halides.

    Final Cyclization and Functionalization: The final steps involve cyclization to form the octahydroquinoline ring and further functionalization to introduce the desired substituents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom with other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share the quinoline core structure and may have similar pharmacological properties.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups may exhibit similar chemical reactivity and biological activity.

    Nitrophenyl Compounds: These compounds are known for their potential as intermediates in the synthesis of various pharmaceuticals and materials.

The uniqueness of 1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of substituents and the resulting properties, which may offer advantages in certain applications compared to other similar compounds.

Properties

Molecular Formula

C23H21FN2O4

Molecular Weight

408.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C23H21FN2O4/c1-23(2)12-19-22(20(27)13-23)16(14-6-5-7-15(10-14)26(29)30)11-21(28)25(19)18-9-4-3-8-17(18)24/h3-10,16H,11-13H2,1-2H3

InChI Key

JRNVWWZILALKAE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3F)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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